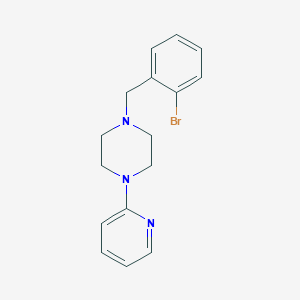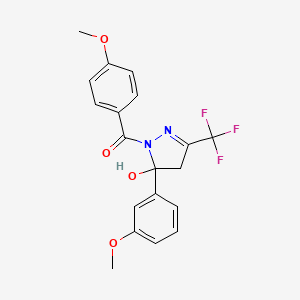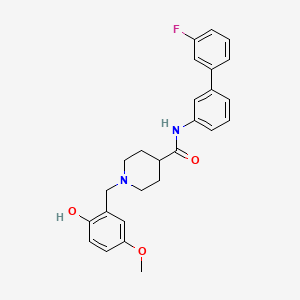![molecular formula C20H26N2OS2 B5194446 N-{2-[(4-isobutoxybenzyl)thio]ethyl}-N'-phenylthiourea](/img/structure/B5194446.png)
N-{2-[(4-isobutoxybenzyl)thio]ethyl}-N'-phenylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(4-isobutoxybenzyl)thio]ethyl}-N'-phenylthiourea, commonly known as IBT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. IBT is a thiourea derivative that has been extensively studied for its unique properties and potential as a tool in the field of biological and chemical research.
作用機序
The mechanism of action of IBT is not fully understood, but it is believed to work by binding to thiols in biological systems. This binding can lead to changes in protein structure and function, which can be used to study the interactions between proteins and ligands.
Biochemical and Physiological Effects:
IBT has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. IBT has also been shown to have antioxidant properties, which can help protect cells from oxidative damage.
実験室実験の利点と制限
One of the main advantages of IBT is its ability to selectively bind to thiols in biological systems, which can be used to study the interactions between proteins and ligands. However, IBT is also known to have some limitations, including its potential toxicity and the need for careful handling and storage to ensure the purity and quality of the final product.
将来の方向性
There are many potential future directions for research involving IBT. Some possible areas of study include the development of new analytical methods for the detection of heavy metals in environmental samples, the use of IBT as a tool for the study of protein-ligand interactions, and the development of new therapeutic agents based on the unique properties of IBT. Additionally, further research is needed to fully understand the mechanism of action of IBT and its potential applications in various fields of research.
合成法
IBT can be synthesized using a variety of methods, including the reaction of phenylisothiocyanate with 4-isobutoxybenzylamine. Another method involves the reaction of 4-isobutoxybenzyl chloride with thiourea in the presence of a base. The synthesis of IBT requires careful handling and attention to detail to ensure the purity and quality of the final product.
科学的研究の応用
IBT has been extensively studied for its potential applications in various fields of research. It has been used as a tool for the study of protein-ligand interactions, as well as a probe for the detection of thiols in biological systems. IBT has also been used in the development of new analytical methods for the detection of trace amounts of heavy metals in environmental samples.
特性
IUPAC Name |
1-[2-[[4-(2-methylpropoxy)phenyl]methylsulfanyl]ethyl]-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2OS2/c1-16(2)14-23-19-10-8-17(9-11-19)15-25-13-12-21-20(24)22-18-6-4-3-5-7-18/h3-11,16H,12-15H2,1-2H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPPBOJXCGXHOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)CSCCNC(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-ethyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5194365.png)

![10-[2-(1-piperidinyl)ethyl]-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole dihydrochloride](/img/structure/B5194389.png)

![2-amino-4-(2,4-dimethylphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5194410.png)
![1-(4-iodophenyl)-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5194429.png)
![4-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}butanoic acid](/img/structure/B5194436.png)
![3-chloro-N-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5194441.png)
![4,4'-{methylenebis[(2-hydroxy-4,1-phenylene)imino]}bis(4-oxobutanoic acid)](/img/structure/B5194444.png)
![1-[3-(dimethylamino)benzoyl]-N-(4-methoxyphenyl)-3-piperidinamine](/img/structure/B5194445.png)
![N-{1-[(cyclohexylamino)carbonyl]-4-phenyl-1,3-butadien-1-yl}-4-methylbenzamide](/img/structure/B5194453.png)
![2-(2,4-dichlorophenyl)-3-[2-(diethylamino)ethyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5194463.png)
![4-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)butanamide](/img/structure/B5194469.png)
